[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol
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Overview
Description
[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol is a complex organic compound that belongs to the oxazoline family This compound is characterized by its unique structure, which includes a nitrophenyl group, a phenyl group, and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol typically involves the reaction of 4-nitrobenzaldehyde with phenylacetic acid in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to form the desired oxazoline ring. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of automated systems and real-time monitoring ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various oxazolone derivatives, amino-substituted compounds, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It is being investigated for its role in modulating biological pathways that are implicated in various diseases, including cancer and inflammatory disorders.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of [5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- These compounds have similar core structures but differ in the substituents on the phenyl ring, which can influence their chemical and biological properties.
[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol: shares similarities with other oxazoline derivatives, such as [5-(4-Methylphenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol and [5-(4-Chlorophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol.
Uniqueness
The uniqueness of this compound lies in its nitrophenyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
[5-(4-nitrophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-10-14-15(11-6-8-13(9-7-11)18(20)21)22-16(17-14)12-4-2-1-3-5-12/h1-9,14-15,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMAYPAWAVLZAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)[N+](=O)[O-])CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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